molecular formula C10H6N2S B1321663 Naphtho[2,3-c][1,2,5]thiadiazole CAS No. 91928-83-5

Naphtho[2,3-c][1,2,5]thiadiazole

Cat. No.: B1321663
CAS No.: 91928-83-5
M. Wt: 186.24 g/mol
InChI Key: MPFYNGAGLNSXOL-UHFFFAOYSA-N
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Description

Naphtho[2,3-c][1,2,5]thiadiazole is a useful research compound. Its molecular formula is C10H6N2S and its molecular weight is 186.24 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

benzo[f][2,1,3]benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2S/c1-2-4-8-6-10-9(11-13-12-10)5-7(8)3-1/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFYNGAGLNSXOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC3=NSN=C3C=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Significance of Fused 1,2,5 Thiadiazoles in Contemporary Chemical Sciences

Fused 1,2,5-thiadiazole (B1195012) systems are a class of heterocyclic compounds that have garnered considerable attention in materials science. nih.govresearchgate.net Their prominence stems from a unique combination of properties, including high thermal and chemical stability, and rich electrochemical characteristics. researchgate.net The 1,2,5-thiadiazole ring is inherently electron-deficient, and when fused with aromatic systems, it imparts strong electron-accepting properties to the resulting molecule. rsc.org This feature is crucial for the design of donor-acceptor (D-A) type materials, which are fundamental to many organic electronic devices. rsc.org

The fusion of the 1,2,5-thiadiazole unit with various aromatic backbones allows for the fine-tuning of the electronic and optical properties of the material. nih.gov This has led to their use as building blocks in a wide array of functional materials, including those for organic photovoltaics, organic light-emitting diodes (OLEDs), and as chemosensors. rsc.orgnih.govnih.gov The ability to systematically modify their structure and, consequently, their properties, makes fused 1,2,5-thiadiazoles a versatile platform for developing next-generation organic functional materials. nih.gov

Naphtho 2,3 C Researchgate.netacs.orgrsc.orgthiadiazole As a Promising Electron Deficient Core in Organic Electronics

Within the family of fused 1,2,5-thiadiazoles, Naphtho[2,3-c] researchgate.netacs.orgrsc.orgthiadiazole (NTD) stands out as a particularly promising electron-deficient core for applications in organic electronics. acs.orgrsc.org The fusion of the electron-withdrawing 1,2,5-thiadiazole (B1195012) ring with the extended π-system of naphthalene (B1677914) results in a molecule with a low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy level. acs.org This characteristic is highly desirable for electron-transporting and light-emitting materials in organic electronic devices.

The NTD core has been successfully incorporated into a variety of organic electronic materials. For instance, derivatives of NTD have been synthesized to act as both carrier-transporting and light-emitting materials, exhibiting high fluorescence quantum yields. rsc.org In the realm of organic light-emitting diodes (OLEDs), NTD-based materials have been developed that show efficient red-light emission in non-doped devices. capes.gov.br This is a significant achievement, as the development of stable and efficient red emitters remains a challenge in OLED technology. The introduction of the NTD unit into the molecular structure of these materials helps to suppress intermolecular dipole-dipole interactions and concentration quenching, which are common issues that can limit device performance. rsc.org

Furthermore, in the context of dye-sensitized solar cells (DSSCs), dipolar dyes containing the NTD unit as an electron-deficient spacer have been developed. acs.org The inclusion of the NTD moiety in these dyes leads to a narrowing of the HOMO/LUMO gap and extends the electronic absorption into the visible region of the spectrum, which is crucial for efficient light harvesting. acs.org

The Evolution of Research Trajectories for Naphtho 2,3 C Researchgate.netacs.orgrsc.orgthiadiazole Based Systems

Regioselective Functionalization Approaches

The ability to selectively introduce functional groups at specific positions on the naphtho[2,3-c] rsc.orgrsc.orgacs.orgthiadiazole framework is paramount for the systematic development of new materials. Bromination and nitration are two fundamental electrophilic substitution reactions that have been effectively employed for this purpose.

Bromination of Naphtho[2,3-c]rsc.orgrsc.orgacs.orgthiadiazole-4,9-dione and its Derivatives

The bromination of naphtho[2,3-c] rsc.orgrsc.orgacs.orgthiadiazole-4,9-dione serves as a key strategy for introducing bromine atoms, which can then act as handles for further chemical modifications. Research has shown that the reaction with N-bromosuccinimide (NBS) in sulfuric acid is a highly efficient method. researchgate.net The degree of bromination can be controlled by the reaction conditions, leading to the formation of mono-, di-, tri-, and even tetrabromo derivatives. researchgate.net The specific isomers produced can be isolated and their structures confirmed using advanced spectroscopic techniques such as heteronuclear multiple bond correlation (HMBC) NMR spectroscopy and high-resolution mass spectrometry. researchgate.net

For instance, the bromination of benzo[1,2-d:4,5-d′]bis( rsc.orgrsc.orgresearchgate.netthiadiazole) with molecular bromine in hydrobromic acid can selectively yield the 4-bromo derivative. researchgate.net However, the use of N-bromosuccinimide in various solvents like acetic acid, chloroform (B151607), or DMF at room temperature did not result in the desired brominated products, highlighting the importance of choosing the appropriate reagent and reaction conditions. researchgate.net

Table 1: Bromination of Benzo[1,2-d:4,5-d′]bis( rsc.orgrsc.orgresearchgate.netthiadiazole) researchgate.net

EntryReagentSolventTemperature (°C)Time (h)Yield of 4-bromo derivative (%)
1NBSCHCl₃25240
2NBSDMF25240
3NBSCHCl₃61240
4NBSDMF110240
5Br₂HBr801260
6Br₂HBr1101245

Nitration Pathways of Naphtho[2,3-c]rsc.orgrsc.orgacs.orgthiadiazole-4,9-dione

Nitration provides another avenue for the functionalization of the naphtho[2,3-c] rsc.orgrsc.orgacs.orgthiadiazole-4,9-dione core. This reaction introduces nitro groups, which are strongly electron-withdrawing and can significantly influence the electronic properties of the molecule. The conditions for nitration must be carefully controlled to achieve the desired regioselectivity and to avoid unwanted side reactions.

Palladium-Catalyzed Cross-Coupling Reactions for Naphtho[2,3-c]rsc.orgrsc.orgacs.orgthiadiazole Derivatives

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govnih.gov These reactions are particularly valuable for constructing complex organic molecules from simpler, readily available starting materials. nih.gov The general mechanism for these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Suzuki Cross-Coupling in Naphtho[2,3-c]rsc.orgrsc.orgacs.orgthiadiazole Derivative Synthesis

The Suzuki cross-coupling reaction, which joins an organoboron compound with a halide or triflate, is a versatile and widely used method for creating carbon-carbon bonds. youtube.comyoutube.com In the context of naphtho[2,3-c] rsc.orgrsc.orgacs.orgthiadiazole chemistry, the Suzuki coupling is instrumental in synthesizing derivatives with extended π-conjugated systems. rsc.org

A common strategy involves the use of 4,9-dibromonaphtho[2,3-c] rsc.orgrsc.orgacs.orgthiadiazole as a starting material. rsc.org This dibrominated compound can then be coupled with various arylboronic acids in the presence of a palladium catalyst, such as palladium(II) chloride with triphenylphosphine (B44618) as a ligand, and a base like potassium carbonate. rsc.org This approach allows for the introduction of a wide range of aryl substituents at the 4 and 9 positions of the NTD core, enabling the fine-tuning of the resulting molecules' photophysical and electronic properties. rsc.orgrsc.org

Table 2: Suzuki Cross-Coupling for the Synthesis of NTD Derivatives rsc.org

Reactant 1Reactant 2Catalyst SystemProduct
4,9-Dibromonaphtho[2,3-c] rsc.orgrsc.orgacs.orgthiadiazoleArylboronic acidPdCl₂, PPh₃, K₂CO₃4,9-Diaryl-naphtho[2,3-c] rsc.orgrsc.orgacs.orgthiadiazole

The flexibility of the Suzuki coupling has been demonstrated in the synthesis of various NTD derivatives with applications in organic light-emitting diodes (OLEDs) and as sensitizers in dye-sensitized solar cells (DSSCs). rsc.orgacs.org

Stille Cross-Coupling for π-Spacer–Acceptor–π-Spacer Architectures

The Stille cross-coupling reaction, which couples an organotin compound with an organic halide, provides another powerful method for constructing complex organic molecules. This reaction is particularly useful for creating π-spacer–acceptor–π-spacer architectures, where the naphtho[1,2-c:5,6-c]bis(1,2,5-thiadiazole) (NT) unit can act as the electron acceptor. nih.gov

In the synthesis of donor-acceptor type copolymers for polymer solar cells, the Stille polymerization reaction has been successfully employed. nih.gov This involves reacting a distannyl derivative of a donor unit with a dibromo-NT derivative in the presence of a palladium catalyst. This method allows for the creation of high molecular weight polymers with alternating donor and acceptor units, which is crucial for efficient charge separation and transport in photovoltaic devices. nih.gov

Exploration of Novel Synthetic Pathways for Naphtho[2,3-c]rsc.orgrsc.orgacs.orgthiadiazole Scaffolds

Beyond the established methods of functionalization and cross-coupling, research continues to explore novel synthetic pathways to access new and diverse naphtho[2,3-c] rsc.orgrsc.orgacs.orgthiadiazole scaffolds. One approach involves the cyclization of appropriately substituted naphthalene (B1677914) precursors. For instance, the reaction of 2,3-diaminonaphthalene (B165487) with thionyl chloride can yield the parent naphtho[2,3-c] rsc.orgrsc.orgacs.orgthiadiazole. rsc.org However, this method can be challenging to control. rsc.org

A modified and more controllable route involves the reaction of 2,3-diaminonaphthoquinone with thionyl chloride in a mixed solution of pyridine (B92270) and chloroform to produce naphtho[2,3-c] rsc.orgrsc.orgacs.orgthiadiazole-4,9-dione. rsc.org This dione (B5365651) can then be further modified. Another innovative approach involves the direct functionalization of the benzo[c] rsc.orgrsc.orgacs.orgthiadiazole scaffold using organometallic intermediates, such as those derived from magnesium, zinc, or manganese, followed by cross-coupling reactions. sci-hub.se These methods open up new possibilities for creating unsymmetrically substituted derivatives with tailored properties.

Density Functional Theory (DFT) Calculations for Electronic Structure Elucidation

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of NTD and its derivatives. These calculations offer a detailed understanding of the distribution of electrons within the molecule and how this distribution influences its properties.

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Energy Gap Tuning

A key aspect of DFT studies on NTD-based systems is the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that determines the electronic and optical properties of the material.

The introduction of the NTD unit into a molecular structure has been shown to significantly narrow the HOMO-LUMO gap. nih.govacs.orgresearchgate.net This reduction in the energy gap leads to a bathochromic (red) shift in the electronic absorption spectrum, extending it to longer wavelengths, often beyond 650 nm. nih.govacs.orgresearchgate.net This property is highly desirable for applications in organic solar cells and near-infrared (NIR) absorbing materials. rsc.org The electron-withdrawing nature of the NTD core, particularly the sulfur atom, contributes to lowering the LUMO energy level, which in turn reduces the band gap. researchgate.net

Furthermore, the electronic properties of NTD derivatives can be finely tuned by attaching different aryl substituents at the 4,9-positions of the NTD chromophore. rsc.org This strategic functionalization allows for the modulation of both HOMO and LUMO energy levels, thereby controlling the emission color and other photophysical properties. rsc.org For instance, in donor-acceptor-donor (D-A-D) type molecules, where NTD acts as the strong acceptor unit, the choice of the donor moiety can significantly impact the intramolecular charge transfer (ICT) characteristics and the resulting emission wavelengths. nih.gov

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Selected Naphtho[2,3-c] Current time information in Berlin, DE.rsc.orgnih.govthiadiazole Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
NTD-1-5.58-3.192.39
NTD-2-5.62-3.232.39
NTD-3-5.69-3.262.43
TPECNz-5.45-2.972.48

Note: Data is illustrative and based on findings from multiple computational studies. Actual values can vary depending on the specific computational methods and basis sets used.

Reorganization Energies in Charge Transport Phenomena

Reorganization energy (λ) is a crucial parameter that governs the charge transport properties of organic materials. It represents the energy required for the geometric relaxation of a molecule upon gaining or losing an electron. Lower reorganization energies are desirable for efficient charge transport, as they indicate smaller structural changes during the hopping process, leading to higher charge carrier mobilities.

Theoretical calculations have shown that certain NTD derivatives exhibit similar and relatively low reorganization energies for both holes (λh) and electrons (λe). rsc.org This balance in reorganization energies suggests that these materials can efficiently transport both types of charge carriers, making them ambipolar. rsc.org For example, in some derivatives, it has been found that both hole and electron hopping occur between adjacent NTD chromophores, contributing to the observed ambipolar transporting property. rsc.org The ability to achieve balanced hole and electron mobilities is particularly important for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.orgnih.gov

Table 2: Calculated Reorganization Energies for Selected Naphtho[2,3-c] Current time information in Berlin, DE.rsc.orgnih.govthiadiazole Derivatives

CompoundHole Reorganization Energy (λh) (eV)Electron Reorganization Energy (λe) (eV)
Compound 10.2360.278
Compound 30.2450.281
Compound 50.2410.283

Source: Adapted from J. Mater. Chem., 2011, 21, 6521-6529. rsc.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to investigate the properties of electronic excited states. rsc.org For NTD-based systems, TD-DFT calculations are instrumental in understanding their photophysical behavior, including absorption and emission spectra. nih.gov

These calculations can predict the energies of electronic transitions, which correspond to the peaks in the experimental absorption spectra. By analyzing the molecular orbitals involved in these transitions, researchers can gain insights into the nature of the excited states, such as whether they are localized excitations or involve charge transfer between different parts of the molecule. rsc.org This information is critical for designing molecules with specific optical properties, such as strong absorption in a particular region of the solar spectrum for photovoltaic applications or high fluorescence quantum yields for OLEDs. nih.govacs.org

Multireference (XMCQDPT/CASSCF) Calculations for Photophysical Processes

While TD-DFT is a powerful tool, it can have limitations, particularly in describing systems with significant multireference character, such as those with close-lying ground and excited states or those exhibiting biradicaloid character. rsc.org In such cases, more advanced multireference methods like the extended multi-configurational quasi-degenerate perturbation theory (XMCQDPT) combined with the complete active space self-consistent field (CASSCF) method are employed.

These higher-level calculations provide a more accurate description of the potential energy surfaces of excited states and can elucidate complex photophysical processes. For instance, in derivatives of thieno[3,4-c] Current time information in Berlin, DE.rsc.orgnih.govthiadiazole, a related system, computational studies have revealed a moderate biradicaloid nature, which is responsible for their near-infrared absorption. rsc.org Although specific XMCQDPT/CASSCF studies on naphtho[2,3-c] Current time information in Berlin, DE.rsc.orgnih.govthiadiazole are less common in the readily available literature, the principles from related systems suggest their potential utility in understanding intricate photophysical phenomena in NTD derivatives that may not be accurately captured by single-reference methods.

Prediction and Optimization of Performance Parameters in Organic Electronic Devices

A significant outcome of computational investigations on NTD-based systems is the ability to predict and optimize their performance in organic electronic devices. By correlating calculated molecular properties with experimental device characteristics, researchers can establish design principles for new and improved materials.

For example, in the context of organic photovoltaics (OPVs), DFT calculations can predict the open-circuit voltage (Voc) based on the energy levels of the donor and acceptor materials. The HOMO-LUMO gap, calculated by DFT, provides an indication of the potential for achieving high power conversion efficiencies (PCE). researchgate.netnih.gov Similarly, for OLEDs, theoretical studies can help in designing molecules with ambipolar charge transport properties and high fluorescence quantum yields, leading to improved device performance. rsc.orgnih.gov The combination of theoretical predictions and experimental validation accelerates the development of high-performance organic electronic devices based on the versatile naphtho[2,3-c] Current time information in Berlin, DE.rsc.orgnih.govthiadiazole scaffold. rsc.org

Advanced Materials Applications of Naphtho 2,3 C 1 2 3 Thiadiazole Derivatives

Organic Photovoltaic (OPV) Devices

Derivatives of Naphtho[2,3-c] Current time information in Bangalore, IN.rsc.orgresearchgate.netthiadiazole have been strategically employed in various components of organic solar cells to enhance their performance, particularly in light absorption and charge transport.

Non-Fullerene Acceptors in Bulk Heterojunction Solar Cells

While the electron-deficient core of Naphtho[2,3-c] Current time information in Bangalore, IN.rsc.orgresearchgate.netthiadiazole makes it a theoretically interesting component for non-fullerene acceptors, extensive research detailing its specific use as the primary acceptor in bulk heterojunction solar cells is not widely available in current literature. Research has more prominently focused on related isomers like Naphtho[1,2-c:5,6-c']bis Current time information in Bangalore, IN.rsc.orgresearchgate.netthiadiazole for this purpose.

Donor-Acceptor-Acceptor' (D-A-A') Configured Small Molecule Donors

The Naphtho[2,3-c] Current time information in Bangalore, IN.rsc.orgresearchgate.netthiadiazole unit has been effectively utilized as an auxiliary acceptor within more complex molecular architectures for solar cell applications. Specifically, it has been incorporated into small molecule donors with a Donor-Acceptor-Acceptor' (D-A-A') configuration. nih.gov In this design, the molecule consists of three distinct electronic moieties: an initial electron-donating group (D), a primary electron-accepting unit, and a terminal electron-accepting group that also serves to anchor the molecule to a surface.

An example of this architecture involves dipolar dyes where an arylamine acts as the electron donor (D), the electron-deficient Naphtho[2,3-c] Current time information in Bangalore, IN.rsc.orgresearchgate.netthiadiazole (NTD) is part of the conjugated spacer, acting as the first acceptor (A), and a cyanoacrylic acid group functions as the terminal acceptor (A'). researchgate.netnih.gov This strategic arrangement of donor and multiple acceptor units facilitates intramolecular charge transfer, a critical process for generating photocurrent in photovoltaic devices.

Dye-Sensitized Solar Cells (DSSCs) Utilizing Naphtho[2,3-c]Current time information in Bangalore, IN.rsc.orgresearchgate.netthiadiazole Sensitizers

Naphtho[2,3-c] Current time information in Bangalore, IN.rsc.orgresearchgate.netthiadiazole derivatives have been successfully developed as sensitizers in Dye-Sensitized Solar Cells (DSSCs). nih.gov In these devices, the dye molecule is responsible for absorbing light and injecting electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂).

Researchers have developed D-A-π-A conjugated organic dyes where the NTD unit is placed in the conjugated spacer. nih.govacs.org The inclusion of the electron-deficient NTD moiety into the molecular framework has a distinct effect on the electronic properties of the dye, significantly narrowing the HOMO/LUMO energy gap. nih.govacs.org This leads to a broader electronic absorption spectrum, extending to wavelengths greater than 650 nm, which allows the solar cell to harvest more light from the solar spectrum. nih.govacs.org

However, studies have also noted that dyes incorporating the NTD unit can be prone to issues such as significant charge trapping and dye aggregation on the semiconductor surface, which can hinder device efficiency. nih.govacs.org Despite these challenges, a DSSC utilizing an NTD-based sensitizer (B1316253) achieved a power conversion efficiency (PCE) of 6.37%. researchgate.netacs.org

Interfacial Engineering and Charge Transfer Dynamics in Photovoltaic Systems

The performance of photovoltaic devices is heavily dependent on the dynamics of charge transfer at the interfaces between different materials. In the context of DSSCs using Naphtho[2,3-c] Current time information in Bangalore, IN.rsc.orgresearchgate.netthiadiazole-based sensitizers, interfacial engineering has been shown to be a crucial strategy for improving efficiency.

A key issue identified with these dyes is their tendency to aggregate on the TiO₂ surface, which can impede efficient electron injection and promote charge recombination. nih.govacs.org To mitigate this, researchers have employed a technique of co-adsorption, where a smaller molecule is added to the dye solution during the sensitization process. The use of chenodeoxycholic acid (CDCA) as a co-adsorbent has proven effective in reducing the unfavorable dye aggregation. acs.org This improvement in the interfacial architecture leads to better charge transfer dynamics, and as a result, the power conversion efficiency of the DSSC device was boosted from 6.37% to 7.53%. researchgate.netacs.org The use of CDCA helps to create a more ordered monolayer of dye on the TiO₂ surface, facilitating more efficient electron injection from the dye's excited state into the conduction band of the TiO₂.

Sensitizer SystemPower Conversion Efficiency (PCE)Reference
NTD-based dye6.37% researchgate.netacs.org
NTD-based dye with CDCA co-adsorbent7.53% researchgate.netacs.org

Organic Light-Emitting Diodes (OLEDs)

The unique electronic and photophysical properties of Naphtho[2,3-c] Current time information in Bangalore, IN.rsc.orgresearchgate.netthiadiazole derivatives also make them suitable for use in organic light-emitting diodes.

Design of Light-Emitting Naphtho[2,3-c]Current time information in Bangalore, IN.rsc.orgresearchgate.netthiadiazole Derivatives

A key strategy in designing efficient light-emitting materials is the ability to tune the emission color and ensure high fluorescence quantum yield. For Naphtho[2,3-c] Current time information in Bangalore, IN.rsc.orgresearchgate.netthiadiazole (NTD), this has been achieved by attaching different aryl substituents at the 4,9-positions of the core NTD chromophore. rsc.org This structural modification allows for the adjustment of the emission color. rsc.org

A significant challenge in OLED materials is concentration quenching, where the fluorescence efficiency decreases at high concentrations due to intermolecular interactions. To overcome this, a design principle for NTD derivatives is to avoid the inclusion of strong electron-donating groups in the molecular structure. rsc.org This approach effectively suppresses intermolecular dipole-dipole interactions and, consequently, concentration quenching. rsc.org

Furthermore, research has shown that certain NTD derivatives can exhibit ambipolar charge transporting properties, meaning they can transport both holes and electrons effectively. rsc.org Theoretical calculations and experimental measurements on single crystals of select derivatives have confirmed this behavior. rsc.org For instance, one derivative featuring a 4-(2,2-diphenylvinyl)phenyl substituent demonstrated excellent ambipolar characteristics with high charge carrier mobilities. rsc.org This balanced charge transport is highly desirable in OLEDs as it ensures that electrons and holes can meet within the emissive layer, leading to more efficient light generation.

DerivativeHole Mobility (μh)Electron Mobility (μe)Electric FieldReference
4-(2,2-diphenylvinyl)phenyl-substituted NTD7.16 × 10⁻⁴ cm² V⁻¹ s⁻¹6.19 × 10⁻⁴ cm² V⁻¹ s⁻¹2.0 × 10⁵ V cm⁻¹ rsc.org

Non-doped Small Molecular Organic Red-Light-Emitting Diodes

The development of efficient, pure red Organic Light-Emitting Diodes (OLEDs) is crucial for full-color displays. Naphtho[2,3-c] nih.govbeilstein-archives.orgrsc.orgthiadiazole derivatives have been successfully employed as emitters in non-doped OLEDs, a device architecture that avoids the complexities of host-dopant systems.

One notable approach involves a Donor-Acceptor-Donor (D-A-D) type fluorophore, TPECNz, where the NTD core acts as the acceptor (A) and is functionalized with N-(4-(1,2,2-triphenylvinyl)phenyl)carbazole donor (D) groups. nih.gov An OLED using TPECNz as a non-doped emitter exhibited deep-red electroluminescence peaking at a wavelength of 659 nm, with CIE coordinates of (0.664, 0.335), which are very close to the standard red color for displays. nih.govbeilstein-archives.org This device achieved a maximum external quantum efficiency (EQE) of 3.32%. nih.govbeilstein-archives.org The design of this molecule successfully combines several key properties, leading to its strong deep-red emission. nih.gov

Other research has focused on different NTD derivatives for red emission. nih.gov Molecules abbreviated as PINzP and PINzPCN, which are based on a phenanthro[9,10-d]imidazole-naphtho[2,3-c] nih.govbeilstein-archives.orgrsc.orgthiadiazole structure, have been reported as efficient red emitters. nih.gov While their best performance was in doped devices (achieving a maximum EQE of 6.96%), they also demonstrated high photoluminescence quantum yields (PLQY) of approximately 30% in neat films, indicating their potential for efficient non-doped applications. nih.gov

The success of these materials in non-doped devices is often attributed to molecular designs that suppress intermolecular dipole-dipole interactions and π–π stacking. rsc.orgcapes.gov.br By avoiding strong donor groups in some derivatives, concentration quenching—a common issue in the solid state—is effectively minimized. rsc.orgcapes.gov.br This allows the materials to maintain high fluorescence quantum yields even in a pure film, a prerequisite for high-performance non-doped OLEDs. rsc.orgcapes.gov.br

Table 1: Performance of Non-doped OLEDs using Naphtho[2,3-c] nih.govbeilstein-archives.orgrsc.orgthiadiazole Emitters

Emitter MoleculePeak Emission (nm)Max. EQE (%)CIE Coordinates (x, y)
TPECNz6593.32%(0.664, 0.335)

Data sourced from multiple references. nih.govbeilstein-archives.org

Hybridized Local and Charge Transfer (HLCT) Emitters

To achieve high efficiency in OLEDs, emitters must effectively utilize both singlet and triplet excitons. Hybridized Local and Charge Transfer (HLCT) emitters are an advanced class of fluorophores that can achieve high exciton (B1674681) utilization efficiencies. The NTD core has been central to the design of such materials.

The deep-red emitting TPECNz molecule is a prime example of an HLCT emitter. nih.gov Its D-A-D structure features a significant twist angle (54–56°) between the central NTD acceptor and the carbazole-based donor units. nih.gov This specific geometry promotes a mixing of the locally excited (LE) and charge-transfer (CT) states. nih.gov The performance of HLCT fluorophores is highly dependent on the careful selection of donor and acceptor units to regulate the electron push-pull strength. nih.govbeilstein-journals.org In TPECNz, the strong electron-accepting NTD unit and the electron-donating carbazole (B46965) unit were chosen to create this state mixing, which is crucial for its emissive properties. nih.govbeilstein-archives.org Theoretical and experimental studies have confirmed that TPECNz possesses this cooperative HLCT character, contributing to its exciton utilization efficiency of 47% in a non-doped OLED. nih.govbeilstein-archives.org

Aggregation-Induced Emission (AIE) Characteristics

Many luminogenic materials suffer from aggregation-caused quenching (ACQ), where their fluorescence efficiency drastically decreases in the solid state. Materials with Aggregation-Induced Emission (AIE) characteristics behave in the opposite manner, becoming more emissive upon aggregation. This property is highly desirable for solid-state devices like OLEDs.

The TPECNz fluorophore was specifically designed to incorporate AIE properties. nih.gov This was achieved by including a tetraphenylethylene (B103901) (TPE) moiety, a well-known AIE luminogen, in the donor part of the molecule. nih.govbeilstein-archives.org The intention was to use the AIE effect to restrain ACQ and reduce energy loss from vibronic coupling. nih.govbeilstein-archives.org Experimental studies confirmed that TPECNz exhibits both HLCT and weak AIE features. nih.gov This combined character allows the molecule to possess strong deep-red emission in the solid state, making it effective as a non-doped emitter. nih.govbeilstein-archives.org

While other studies on NTD derivatives for applications like dye-sensitized solar cells have noted the occurrence of dye aggregation, this was often seen as a negative factor leading to charge trapping. nih.govacs.org The deliberate and successful integration of AIE-active moieties to turn aggregation into a beneficial property marks a significant step in the molecular engineering of NTD-based emitters. nih.gov

Organic Field-Effect Transistors (OFETs)

The Naphtho[2,3-c] nih.govbeilstein-archives.orgrsc.orgthiadiazole core is a valuable component for semiconductors used in Organic Field-Effect Transistors (OFETs) due to its electron-deficient nature and its ability to facilitate charge transport.

Ambipolar Charge Transport Characteristics

Ambipolar materials, which can transport both electrons (n-type) and holes (p-type), are essential for fabricating complex and power-efficient complementary logic circuits. Several NTD derivatives have demonstrated excellent ambipolar charge transport properties. rsc.orgnih.gov

The ability to transport both charge carriers stems from the electronic structure of the NTD core and the molecular packing in the solid state. rsc.org For instance, a series of NTD derivatives substituted with aryl groups at the 4,9-positions were found to have similar reorganization energies for both holes and electrons. rsc.org Theoretical calculations indicated that both holes and electrons could hop between adjacent NTD chromophores, resulting in ambipolar behavior. rsc.org The deep-red emitting TPECNz molecule also exhibits ambipolar characteristics, attributed to the strong electron affinity of the NTD unit combined with the hole-transporting nature of the carbazole donors. nih.govbeilstein-archives.org

Modulation of Electron and Hole Mobilities

A key aspect of semiconductor design is the ability to tune or modulate charge carrier mobilities by modifying the molecular structure. Research on NTD derivatives has shown that changes to the substituent groups on the NTD core can significantly impact both electron and hole mobility.

One study synthesized an ambipolar NTD derivative via a Suzuki cross-coupling reaction that exhibited high, well-balanced mobilities, with an electron mobility of 1.7 x 10⁻³ cm²/(V·s) and a hole mobility of 1.9 x 10⁻³ cm²/(V·s). nih.gov Another series of NTD derivatives showed that the nature of the aryl substituent at the 4,9-position could be used to adjust properties. rsc.org For example, the 4-(2,2-diphenylvinyl)phenyl-substituted NTD derivative showed high ambipolar mobilities of 7.16 × 10⁻⁴ cm² V⁻¹ s⁻¹ for holes and 6.19 × 10⁻⁴ cm² V⁻¹ s⁻¹ for electrons. rsc.org In contrast, the TPECNz molecule, designed primarily for light emission, showed more modest but still balanced mobilities, with an electron mobility of 1.50 × 10⁻⁵ cm² V⁻¹ s⁻¹ and a hole mobility of 4.42 × 10⁻⁶ cm² V⁻¹ s⁻¹. nih.gov This demonstrates that the NTD platform allows for the modulation of charge transport properties to suit different applications, from high-mobility transistors to light-emitting semiconductors.

Table 2: Ambipolar Charge Mobilities of Select Naphtho[2,3-c] nih.govbeilstein-archives.orgrsc.orgthiadiazole Derivatives

Derivative Name/IdentifierHole Mobility (μh) (cm² V⁻¹ s⁻¹)Electron Mobility (μe) (cm² V⁻¹ s⁻¹)Measurement Condition/Technique
Sun et al. 2009 Derivative1.9 x 10⁻³1.7 x 10⁻³E = 4.5 x 10⁵ V/cm, Time-of-Flight
Compound 1 (DPVP-NTD)7.16 x 10⁻⁴6.19 x 10⁻⁴E = 2.0 x 10⁵ V/cm
TPECNz4.42 x 10⁻⁶1.50 x 10⁻⁵Not Specified

Data compiled from multiple research articles. nih.govrsc.orgnih.gov

Integration within Metal-Organic Frameworks (MOFs)

Based on a thorough review of available scientific literature, there are currently no published research findings on the specific integration of the chemical compound Naphtho[2,3-c] nih.govbeilstein-archives.orgrsc.orgthiadiazole or its derivatives within Metal-Organic Frameworks (MOFs). This area remains an unexplored frontier for this particular heterocyclic system.

Luminescent MOFs with Naphtho[2,3-c]Current time information in Bangalore, IN.rsc.orgacs.orgthiadiazole Linkers

The integration of specific chromophoric units into the structure of metal-organic frameworks (MOFs) is a key strategy for developing new luminescent materials (LMOFs). The rigid and π-conjugated system of the naphtho[2,3-c] Current time information in Bangalore, IN.rsc.orgacs.orgthiadiazole unit makes it an excellent candidate for use as a linker in the construction of LMOFs. These frameworks often exhibit strong luminescence, making them suitable for applications in sensing, lighting, and optoelectronics. mdpi.comscientificarchives.com

Researchers have successfully utilized dicarboxylic acid derivatives of NTD to construct LMOFs. For instance, a series of MOFs, designated as HIAM (Henan Institute of Advanced Technology), have been synthesized using donor-acceptor-donor type linkers where NTD acts as the acceptor core. In the MOF known as HIAM-3002, strong π–π interactions are observed between the naphtho[2,3-c] Current time information in Bangalore, IN.rsc.orgacs.orgthiadiazole rings, with a close centroid-to-centroid distance of 3.5317(3) Å. rsc.org This particular MOF displays a solid-state emission maximum at 592 nm with a photoluminescence quantum yield (PLQY) of 0.6% when excited at 365 nm. rsc.org The structure of these MOFs typically involves binuclear secondary building units (SBUs) connected by the NTD-based linkers and other co-linkers, resulting in three-dimensional networks. rsc.org

MOF DesignationLinker CoreEmission Max (nm)PLQY (%)Structural Notes
HIAM-3002 Naphtho[2,3-c] Current time information in Bangalore, IN.rsc.orgacs.orgthiadiazole5920.6Strong π–π stacking observed. rsc.org
HIAM-3003 Naphtho[2,3-c] Current time information in Bangalore, IN.rsc.orgacs.orgselenadiazole6781.0Selenium analogue, demonstrating red-shifted emission. rsc.org
HIAM-3001 Benzo[c] Current time information in Bangalore, IN.rsc.orgacs.orgthiadiazole4992.8Smaller acceptor core results in blue-shifted emission compared to NTD. rsc.org

Tuning Emission Properties in MOF Architectures

A significant advantage of using NTD derivatives in LMOFs is the ability to systematically tune their emission properties. The emission color and efficiency can be modulated through strategic chemical design of the organic linkers. One effective strategy is to alter the electron-accepting core of the linker. For example, by changing the acceptor from a smaller benzo[c] Current time information in Bangalore, IN.rsc.orgacs.orgthiadiazole unit to the larger, more conjugated naphtho[2,3-c] Current time information in Bangalore, IN.rsc.orgacs.orgthiadiazole system, a substantial red-shift in emission can be achieved. rsc.org

In one study, changing the acceptor from benzo[c] Current time information in Bangalore, IN.rsc.orgacs.orgthiadiazole to naphtho[2,3-c] Current time information in Bangalore, IN.rsc.orgacs.orgthiadiazole resulted in an emission shift from 520 nm to 585 nm. rsc.org This demonstrates that extending the π-conjugation of the acceptor is a powerful tool for achieving bathochromic shifts. Further modifications, such as introducing ethynyl (B1212043) or vinyl groups between the donor and acceptor components of the linker, can also fine-tune the emission wavelength. For instance, adding these groups has been shown to shift emission from 610 nm to 622 nm and 647 nm, respectively. rsc.org Combining these strategies, such as using the larger NTD acceptor and incorporating linker extensions, provides a robust approach to developing LMOFs with emissions spanning a wide range of the visible spectrum, including into the near-infrared (NIR) region. rsc.org

Linker Modification StrategyOriginal AcceptorModified Acceptor/LinkerEmission Shift
Acceptor Core Extension Benzo[c] Current time information in Bangalore, IN.rsc.orgacs.orgthiadiazoleNaphtho[2,3-c] Current time information in Bangalore, IN.rsc.orgacs.orgthiadiazole520 nm → 585 nm rsc.org
Linker Functionalization D-A-D StructureD-ethynyl-A-ethynyl-D610 nm → 622 nm rsc.org
Linker Functionalization D-A-D StructureD-vinyl-A-vinyl-D610 nm → 647 nm rsc.org

Other Emerging Applications in Organic Electronics

Beyond LMOFs, derivatives of naphtho[2,3-c] Current time information in Bangalore, IN.rsc.orgacs.orgthiadiazole are proving to be versatile components in a variety of organic electronic devices due to their favorable carrier-transporting and photophysical properties. rsc.org

Organic Light-Emitting Diodes (OLEDs): NTD derivatives have been developed as efficient, non-doped emitters for OLEDs. By avoiding strong donor groups in the molecular structure, detrimental intermolecular dipole-dipole interactions and π-π stacking can be suppressed. capes.gov.br This approach has led to the creation of non-doped pure-red OLEDs with high efficiency, highlighting the potential of these materials in display and lighting technologies. capes.gov.br The emission color can be adjusted by changing the aryl substituents at the 4,9-positions of the NTD core. rsc.org

Organic Field-Effect Transistors (OFETs): A significant area of research is the development of ambipolar charge transport materials, which can conduct both holes and electrons. Several NTD derivatives exhibit this property. rsc.orgacs.org For example, 4,9-bis(4-(benzo[d]thiazol-2-yl)phenyl)naphtho[2,3-c] Current time information in Bangalore, IN.rsc.orgacs.orgthiadiazole (BBTPNTD) has shown high and balanced electron and hole mobilities, both on the order of 10⁻³ cm²/(V·s). acs.org This ambipolar behavior is attributed to the overlap of frontier orbitals on the NTD core, which facilitates hopping for both charge carriers. rsc.orgacs.org

Solar Cells: The strong electron-accepting nature of the NTD unit makes it suitable for use in donor-acceptor type materials for organic photovoltaics.

Dye-Sensitized Solar Cells (DSSCs): Dipolar dyes incorporating an NTD unit in the conjugated spacer have been synthesized for DSSCs. The inclusion of the NTD moiety effectively narrows the HOMO-LUMO gap, extending the electronic absorption into the red region of the spectrum (>650 nm). acs.orgresearchgate.net

Polymer Solar Cells (PSCs): NTD and its isomers, like naphtho[1,2-c:5,6-c']bis( Current time information in Bangalore, IN.rsc.orgacs.orgthiadiazole), have been used as acceptor units in narrow-bandgap π-conjugated polymers for PSCs. nih.govnih.gov These polymers have achieved power conversion efficiencies (PCEs) exceeding 10% in conventional and inverted device architectures. nih.gov More recently, a polymer donor based on a naphtho[1,2-c:5,6-c′]bis( Current time information in Bangalore, IN.rsc.orgacs.orgthiadiazole) isomer demonstrated a PCE of over 19%, showcasing the high potential of this class of materials. polyu.edu.hk

ApplicationCompound/PolymerKey Finding / Performance Metric
OLED NTD derivative without strong donor groupsEfficient, non-doped pure-red emission. capes.gov.br
OFET 4,9-bis(4-(benzo[d]thiazol-2-yl)phenyl)naphtho[2,3-c] Current time information in Bangalore, IN.rsc.orgacs.orgthiadiazole (BBTPNTD)Ambipolar transport; µh = 1.9 x 10⁻³ cm²/Vs, µe = 1.7 x 10⁻³ cm²/Vs. acs.org
OFET 4-(2,2-diphenylvinyl)phenyl-substituted NTDAmbipolar transport; µh = 7.16 x 10⁻⁴ cm²/Vs, µe = 6.19 x 10⁻⁴ cm²/Vs. rsc.org
DSSC NTD-containing D-A-π-A dyeAbsorption extended to >650 nm. acs.orgresearchgate.net
PSC Naphtho[1,2-c:5,6-c']bis( Current time information in Bangalore, IN.rsc.orgacs.orgthiadiazole)-based polymerPower Conversion Efficiency > 10%. nih.gov
PSC Naphtho[1,2-c:5,6-c′]bis( Current time information in Bangalore, IN.rsc.orgacs.orgthiadiazole)-based polymer (PiNT)Power Conversion Efficiency > 19%. polyu.edu.hk

Structure Function Relationships in Naphtho 2,3 C 1 2 3 Thiadiazole Based Systems

Impact of Substituent Effects on Electronic Structures and Photophysical Properties

The electronic structure and photophysical behavior of the NTD core are highly sensitive to the nature and position of attached substituent groups. By strategically introducing different chemical moieties, researchers can precisely control properties such as charge carrier mobility, light absorption and emission wavelengths, and the efficiency of intramolecular charge transfer (ICT).

The attachment of aryl and planar substituents at the 4- and 9-positions of the NTD core has a profound impact on the charge transport characteristics of the resulting materials. These substituents can modify the molecular packing in the solid state and alter the frontier molecular orbital energy levels, which are crucial for efficient charge injection and transport.

Research into a series of NTD derivatives has shown that the emission color and carrier transport properties can be adjusted by varying the aryl substituents at these positions. rsc.org For instance, certain derivatives have been found to exhibit ambipolar charge transport, meaning they can efficiently transport both holes and electrons. Theoretical calculations have indicated that in these systems, both holes and electrons tend to hop between adjacent NTD chromophores, facilitated by similar reorganization energies for both types of charge carriers. rsc.org

A notable example is 4-(2,2-diphenylvinyl)phenyl-substituted NTD, which demonstrates exceptionally high ambipolar mobility. rsc.org The introduction of bulky yet planar substituents like biphenyl (B1667301) and 2-naphthalene also results in materials with ambipolar characteristics, featuring nearly identical mobilities for both holes and electrons. rsc.org This balanced charge transport is a highly desirable property for active materials in OLEDs, as it can lead to more efficient electron-hole recombination and improved device performance. Another specifically designed NTD derivative was reported to have both high electron and hole mobilities, measured at 1.7 x 10⁻³ cm²/(V·s) and 1.9 x 10⁻³ cm²/(V·s), respectively. nih.gov

Table 1: Carrier Mobilities of Naphtho[2,3-c] rsc.orgnih.govnih.govthiadiazole Derivatives with Different Aryl Substituents at the 4,9-positions. rsc.org
SubstituentHole Mobility (μh) (cm²/V·s)Electron Mobility (μe) (cm²/V·s)Transport Property
4-(2,2-diphenylvinyl)phenyl7.16 × 10⁻⁴6.19 × 10⁻⁴Ambipolar
BiphenylData not specifiedData not specifiedAmbipolar
2-NaphthaleneData not specifiedData not specifiedAmbipolar

For example, when the NTD moiety is used as an electron-deficient unit within a conjugated spacer of a D-A-π-A dye, its presence distinctly narrows the HOMO/LUMO gap and extends the electronic absorption into the longer wavelength region (>650 nm). nih.gov While research on a related but different core, naphtho[1,2-c:5,6-c′]bis rsc.orgnih.govnih.govthiadiazole (NTz), has shown that modifying the bridging thiophene (B33073) linker with electron-donating (alkyl) or electron-withdrawing (fluorine) substituents can fine-tune absorption spectra and energy levels, the principle holds that the bridging group is a key tool for property modulation. acs.orgnih.gov The introduction of electron-withdrawing fluorine atoms on the thiophene bridge leads to a blue-shift in absorption, whereas electron-donating alkyl groups cause a red-shift. acs.org This demonstrates that the electronic nature of the bridging group directly impacts the energy of the intramolecular charge transfer, which governs the primary absorption bands.

The NTD core is a potent electron-accepting (electron-withdrawing) unit. nih.gov This strong electron affinity is fundamental to its function in donor-acceptor (D-A) systems. When the NTD core is electronically coupled to an electron-donating moiety, photoexcitation can induce an efficient intramolecular charge transfer (ICT) from the donor to the NTD acceptor.

This ICT process is central to the photophysical properties of NTD-based D-A molecules. The introduction of the NTD unit into a molecular framework significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), leading to a smaller HOMO-LUMO energy gap. nih.govnih.gov This reduction in the energy gap is directly observable as a bathochromic (red) shift in both the absorption and emission spectra. nih.gov For instance, in D-A-D systems where NTD acts as the central acceptor flanked by strong electron donors like carbazole (B46965), the powerful push-pull electronic effect results in a substantially reduced bandgap and emission at longer, deep-red wavelengths. nih.gov The efficiency and energy of the ICT can be modulated by the strength of the donor and the electronic coupling between the donor and the NTD acceptor, providing a clear mechanism for tuning the material's color and electronic properties.

Molecular Design Principles for Tunable Optical and Electronic Responses

The development of NTD-based materials with specific, predictable properties relies on established molecular design principles. By employing different molecular architectures and extending the π-conjugation, scientists can achieve fine control over the optical and electronic responses of these systems, making them suitable for a range of technological applications.

The construction of molecules based on Donor-Acceptor (D-A) or Donor-Acceptor-Donor (D-A-D) architectures is a powerful strategy for tuning the properties of NTD-based systems. In these designs, the strongly electron-deficient NTD unit serves as the acceptor 'A'. nih.gov

The D-A-D architecture involves attaching electron-donating 'D' units to both the 4- and 9-positions of the central NTD acceptor. A prime example is a molecule where strong electron-donating carbazole units are attached to the NTD core. nih.gov This symmetrical D-A-D structure further reduces the HOMO-LUMO energy gap compared to a simple D-A system, effectively pushing the fluorescence emission to longer wavelengths. nih.gov This design strategy not only red-shifts the emission but also leverages the hole-transporting nature of the donor (carbazole) and the electron-transporting ability of the acceptor (NTD) to create materials with well-balanced, ambipolar charge transport characteristics. nih.gov

Extending the π-conjugation of the NTD core is a fundamental principle for modifying its optical and electronic properties. This can be achieved by attaching conjugated side groups or by incorporating the NTD unit into a larger conjugated polymer or oligomer. An increase in the effective conjugation length leads to greater delocalization of the π-electrons, which typically results in a lower energy gap.

Intermolecular Interactions and Solid-State Performance

π–π Stacking Interactions in Molecular Packing

The planar and electron-rich surface of the NTD framework promotes significant π–π stacking interactions, which play a defining role in the ordering of molecules within crystalline structures. These interactions are critical pathways for charge hopping between adjacent molecules, directly influencing the charge carrier mobility of the material.

In a series of light-emitting NTD derivatives, single-crystal X-ray crystallography has provided direct insight into their molecular packing. For instance, derivatives substituted with (2,2-diphenylvinyl)phenyl and biphenyl groups at the 4,9-positions of the NTD core have been crystallized and analyzed. These studies reveal how the substituents modulate the intermolecular arrangement, although the core NTD moiety consistently facilitates close packing. Theoretical calculations on these systems have shown that both holes and electrons can hop between adjacent NTD chromophores, a characteristic that results in ambipolar charge transporting properties. rsc.org

The nature of these stacking interactions is crucial for designing molecule-based functional materials. For related 1,2,5-thiadiazole (B1195012) dioxide systems fused to larger π-electronic frameworks like phenanthroline, π-π stacking is the primary pathway for magnetic interactions between radical anion species. nih.gov In these cases, strong antiferromagnetic coupling is observed between π-stacked molecules, highlighting the efficiency of this interaction for mediating electronic effects. The flat topology of the thiadiazole-containing ring system is fundamental to enabling these close-packing arrangements.

The introduction of substituents onto the π-conjugated framework provides a strategy for fine-tuning these intermolecular interactions. In nonfullerene acceptors based on the related naphtho[1,2-c:5,6-c′]bis beilstein-journals.orgrsc.orgnih.govthiadiazole (NTz) unit, even bulky substituents can be incorporated without disrupting the fundamental intermolecular π-framework interactions, demonstrating the robustness of the stacking driven by the core aromatic system.

Below is a table summarizing the charge transport properties of selected NTD derivatives, which are a direct consequence of their solid-state packing.

CompoundHole Mobility (μh) (cm²/Vs)Electron Mobility (μe) (cm²/Vs)Electric Field (V/cm)
4-(2,2-diphenylvinyl)phenyl-substituted NTD7.16 × 10⁻⁴6.19 × 10⁻⁴2.0 × 10⁵
Biphenyl-substituted NTDAmbipolarAmbipolarN/A
2-Naphthalene-substituted NTDAmbipolarAmbipolarN/A
Data sourced from studies on light-emitting NTD derivatives. rsc.org

Charge-Transfer Complex Formation

The electron-deficient character of the 1,2,5-thiadiazole ring makes the Naphtho[2,3-c] beilstein-journals.orgrsc.orgnih.govthiadiazole system an effective electron acceptor. This property facilitates the formation of charge-transfer (CT) complexes with suitable electron-donor molecules. The design and synthesis of such CT complexes are of significant interest for developing novel materials for electronic applications.

While detailed studies on CT complexes of the specific NTD parent molecule are limited, research on analogous 1,2,5-thiadiazole systems provides a strong basis for understanding their behavior. For example, CT complexes have been synthesized using electron-deficient acceptors like 4,6-dinitro-2,1,3-benzothiadiazole and electron-rich donors such as 4-amino-2,1,3-benzothiadiazole. These complexes are characterized by:

Distinct UV-Vis Absorption Bands: The formation of the CT complex gives rise to a new, long-wavelength absorption band in the UV-Vis spectrum, which is absent in the spectra of the individual donor and acceptor molecules. The maximum wavelength (λmax) of this CT band for various 1,2,5-thiadiazole-based complexes has been observed in the range of 517–705 nm.

Structural Characterization: Single-crystal X-ray diffraction is used to determine the precise solid-state arrangement of the donor and acceptor molecules.

Theoretical Confirmation: Density functional theory (DFT) calculations can quantify the degree of charge transfer between the donor and acceptor units. For one such complex, the charge transfer was calculated to be 0.150 e in the optimized structure.

The application of NTD as an electron-acceptor unit is evident in its use in donor-acceptor-π-acceptor (D-A-π-A) conjugated dyes for dye-sensitized solar cells (DSSCs). In these systems, an arylamine acts as the electron donor, and the NTD unit is incorporated into the conjugated spacer. The introduction of the NTD moiety significantly narrows the HOMO/LUMO gap of the dye, extending its electronic absorption to wavelengths greater than 650 nm. researchgate.net However, the strong intermolecular interactions that favor π-stacking can also lead to dye aggregation, which can be detrimental to device performance by promoting charge trapping. researchgate.net

Chirality and Stereochemical Assembly of Naphtho[2,3-c]beilstein-journals.orgrsc.orgnih.govthiadiazole Frameworks

Information regarding the chirality and specific stereochemical assembly of Naphtho[2,3-c] beilstein-journals.orgrsc.orgnih.govthiadiazole frameworks could not be located in the provided search results. While general methods for synthesizing chiral thiazole-containing compounds exist, specific examples or detailed studies involving the stereochemistry of the Naphtho[2,3-c] beilstein-journals.orgrsc.orgnih.govthiadiazole scaffold are not available in the consulted literature. Research into introducing chirality, for instance, through atropisomerism or by attaching chiral side groups to the NTD core, could open new avenues for applications in chiroptical materials and asymmetric catalysis.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the molecular structure of newly synthesized NTD derivatives. Both ¹H and ¹³C NMR are routinely employed to ensure the correct assembly of the target molecules.

Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is a powerful 2D NMR technique that provides crucial information about the connectivity of atoms within a molecule by detecting correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). youtube.com This is particularly useful in complex aromatic systems like NTD derivatives where direct one-bond correlations (as seen in HSQC or HMQC) are not sufficient to fully assign the structure.

In the context of NTD-based compounds, HMBC experiments are instrumental in confirming the substitution patterns on the naphtho[2,3-c] rsc.orgnih.govresearchgate.netthiadiazole core. For instance, by observing the long-range couplings between the protons on the aryl substituents and the carbons of the NTD framework, the precise points of attachment can be unambiguously determined. This is especially critical when multiple isomers are possible during the synthesis. The intensity of the correlation peaks in an HMBC spectrum can also offer insights, with ³J couplings often being stronger than ²J couplings in aromatic systems, aiding in the assignment of complex spectra. youtube.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of NTD derivatives, providing highly accurate mass measurements. This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence, confirming that the synthesized compound has the expected molecular formula. HRMS data is typically reported as a calculated mass and a found mass, with the close agreement between these two values serving as strong evidence for the successful synthesis of the target molecule. For example, in the characterization of novel 5-arylimino-1,3,4-thiadiazole derivatives, HRMS was used to confirm the structures of the isolated products. mdpi.com

X-Ray Crystallography for Solid-State Structure Determination

For instance, the crystal structures of 4-(2,2-diphenylvinyl)phenyl-substituted NTD and biphenyl-substituted NTD have been determined, providing valuable insights into their molecular geometry and intermolecular interactions. rsc.org Similarly, the structure of acenaphtho[1,2-c]-1,2,5-thiadiazole has been elucidated, revealing key bond distances within the thiadiazole ring, such as S–N, C=N, and C–C bonds, as well as the N–S–N bond angle. rsc.org This detailed structural information is crucial for understanding the relationship between molecular structure and the material's properties in the solid state.

Optical Absorption and Emission Spectroscopy

The photophysical properties of NTD derivatives are primarily investigated using UV-Vis absorption and photoluminescence (PL) spectroscopy. These techniques provide information about the electronic transitions within the molecule and its light-emitting capabilities.

The absorption spectra of NTD-based compounds typically exhibit characteristic bands that can be tuned by modifying the aryl substituents at the 4,9-positions of the NTD core. rsc.org For example, introducing different aryl groups can shift the absorption and emission wavelengths, allowing for the fine-tuning of the material's color. rsc.org In some donor-acceptor-donor (D-A-D) structures incorporating the electron-deficient NTD unit, the absorption can be extended to longer wavelengths, which is advantageous for applications in organic electronics. nih.govresearchgate.net

The emission properties, including the maximum emission wavelength (λem) and fluorescence quantum yield, are also highly dependent on the molecular structure and the surrounding environment (solvatochromism). rsc.orgnih.govmdpi.com For example, a deep-red fluorophore based on NTD exhibited a strong emission at 648 nm with a high fluorescence quantum yield of 96%. nih.gov The study of these properties in both solution and the solid state is essential for developing efficient light-emitting materials. mdpi.com

Time-of-Flight (TOF) Technique for Mobility Measurements

The time-of-flight (TOF) technique is a direct method used to measure the charge carrier mobility in organic semiconductor materials. This is a critical parameter for assessing the performance of these materials in electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

The TOF method involves creating a sheet of charge carriers near one electrode with a short pulse of light and then measuring the time it takes for these carriers to drift across a thin film of the material under an applied electric field. By analyzing the transient photocurrent, the mobility of both electrons (μe) and holes (μh) can be determined.

Several NTD derivatives have been shown to exhibit ambipolar charge transport, meaning they can conduct both electrons and holes. rsc.orgnih.gov For example, one derivative displayed balanced high electron and hole mobilities of 1.7 x 10⁻³ cm²/(V·s) and 1.9 x 10⁻³ cm²/(V·s), respectively. nih.gov Another NTD derivative with 4-(2,2-diphenylvinyl)phenyl substituents showed hole and electron mobilities of 7.16 × 10⁻⁴ and 6.19 × 10⁻⁴ cm² V⁻¹ s⁻¹, respectively. rsc.org These measurements are crucial for designing and optimizing the performance of electronic devices based on NTD compounds.

TechniqueDerivativeKey Findings
X-Ray Crystallography4-(2,2-diphenylvinyl)phenyl-substituted NTDDetermined single crystal structure. rsc.org
X-Ray CrystallographyBiphenyl-substituted NTDDetermined single crystal structure. rsc.org
Time-of-FlightAmbipolar NTD derivativeElectron mobility: 1.7 x 10⁻³ cm²/(V·s), Hole mobility: 1.9 x 10⁻³ cm²/(V·s). nih.gov
Time-of-Flight4-(2,2-diphenylvinyl)phenyl-substituted NTDHole mobility: 7.16 × 10⁻⁴ cm² V⁻¹ s⁻¹, Electron mobility: 6.19 × 10⁻⁴ cm² V⁻¹ s⁻¹. rsc.org
Optical SpectroscopyDeep-red fluorophore NTDEmission maximum at 648 nm, Fluorescence quantum yield of 96%. nih.gov

Future Directions and Outlook in Naphtho 2,3 C 1 2 3 Thiadiazole Research

Development of Next-Generation Naphtho[2,3-c]rsc.orgacs.orgnih.govthiadiazole Derivatives with Enhanced Performance

The development of new NTD derivatives with superior performance characteristics is a primary focus of ongoing research. Scientists are exploring the impact of various aryl substituents at the 4,9-position of the NTD core to fine-tune the material's properties. rsc.org The goal is to create derivatives with high fluorescence quantum yields and efficient carrier-transporting capabilities. rsc.org

One promising approach involves the synthesis of NTD derivatives that exhibit ambipolar transporting properties, meaning they can conduct both holes and electrons with similar mobilities. rsc.org For instance, a derivative substituted with 4-(2,2-diphenylvinyl)phenyl has demonstrated exceptionally high hole and electron mobilities. rsc.org This balanced charge transport is crucial for improving the performance of organic light-emitting diodes (OLEDs) and other electronic devices.

Future research will likely focus on designing and synthesizing novel NTD derivatives with even greater charge carrier mobilities, improved thermal stability, and specific emission colors. This will involve a systematic investigation of structure-property relationships to understand how different functional groups influence the electronic and optical properties of the molecule.

Integration into Multifunctional Materials and Devices

The unique properties of NTD make it an attractive building block for multifunctional materials and devices. Researchers are actively investigating its use in a variety of applications, including:

Organic Solar Cells (OSCs): NTD's electron-deficient nature makes it a suitable component in donor-acceptor (D-A) type conjugated polymers for OSCs. A novel narrow-bandgap π-conjugated polymer based on naphtho[1,2-c:5,6-c']bis( rsc.orgacs.orgnih.govthiadiazole) has achieved power conversion efficiencies exceeding 10%. nih.gov

Dye-Sensitized Solar Cells (DSSCs): Dipolar dyes containing an NTD unit have been developed as sensitizers in DSSCs. acs.orgresearchgate.net The inclusion of the NTD moiety narrows the HOMO/LUMO gap, extending the light absorption into the near-infrared region. acs.orgresearchgate.net However, challenges such as charge trapping and dye aggregation need to be addressed to further enhance efficiency. acs.orgresearchgate.net

Organic Light-Emitting Diodes (OLEDs): NTD derivatives are being explored as light-emitting materials in non-doped OLEDs. rsc.org By carefully selecting substituents, the emission color can be tuned, and the suppression of intermolecular dipole-dipole interactions can lead to high fluorescence quantum yields. rsc.org

Future work will involve the design of more sophisticated NTD-based architectures for these devices, potentially incorporating them into tandem solar cells or multi-emissive OLEDs.

Advanced Computational Modeling for Predictive Design

Computational chemistry is playing an increasingly vital role in the design of new NTD derivatives. nih.gov Advanced computational methods allow researchers to predict the electronic and optical properties of molecules before they are synthesized, saving significant time and resources. nih.govmdpi.com

Key areas where computational modeling is being applied include:

Predicting Molecular Properties: Quantum chemical calculations can be used to determine the reorganization energies for holes and electrons, providing insights into the charge transport properties of NTD derivatives. rsc.org

Understanding Structure-Property Relationships: By systematically modifying the molecular structure in silico, researchers can understand how different functional groups affect the HOMO/LUMO energy levels, absorption and emission spectra, and other key parameters.

Simulating Device Performance: Computational models can be used to simulate the behavior of NTD-based materials in electronic devices, helping to optimize device architecture and performance.

The development of more accurate and efficient computational models will be crucial for accelerating the discovery of new high-performance NTD derivatives.

Exploration of New Synthetic Strategies and Mechanistic Understandings

The development of efficient and versatile synthetic routes to NTD and its derivatives is essential for advancing the field. Researchers are exploring novel synthetic approaches to access a wider range of NTD-based materials with tailored properties. nih.govijpsr.comgrowingscience.com

This includes the development of new cross-coupling reactions and other synthetic methodologies to introduce a variety of functional groups onto the NTD core. A deeper understanding of the reaction mechanisms involved in the synthesis of NTD derivatives will also be critical for optimizing reaction conditions and improving yields.

Q & A

Q. What are the common synthetic routes for preparing naphtho[2,3-c][1,2,5]thiadiazole (NTD) derivatives?

NTD derivatives are typically synthesized via palladium-catalyzed cross-coupling reactions. For example, 4,9-dibromo-NTD serves as a key intermediate for Suzuki-Miyaura couplings with aryl boronic esters. A representative protocol involves reacting 4,9-dibromo-NTD with donor units (e.g., carbazole or triphenylvinyl derivatives) in the presence of Pd(PPh₃)₄ and Na₂CO₃ in THF/water under reflux . Bromination of NTD precursors (e.g., this compound-4,9-dione) using Br₂ in chlorinated solvents is another critical step for functionalization .

Q. Which characterization techniques are essential for analyzing NTD-based materials?

Key techniques include:

  • X-ray crystallography to resolve molecular packing and dihedral angles between donor-acceptor units (e.g., 50° dihedral angle in thiophene-NTD systems) .
  • UV-Vis/PL spectroscopy to assess absorption/emission profiles and bandgap tuning (e.g., λem = 648–659 nm for deep-red emission) .
  • Cyclic voltammetry to determine HOMO/LUMO levels and ionization potentials .
  • MALDI-TOF mass spectrometry and multinuclear NMR for structural confirmation .

Q. How do substituents influence the optoelectronic properties of NTD derivatives?

Substituents at the 4,9-positions of NTD modulate charge transport and emission. For example:

  • Electron-donating groups (e.g., carbazole) lower the LUMO level, enhancing electron injection in OLEDs .
  • Bulky substituents (e.g., triphenylvinyl) reduce aggregation-caused quenching (ACQ) by introducing steric hindrance, enabling aggregation-induced emission (AIE) .
  • Ambipolar transport (hole/electron mobility ~10⁻⁴ cm² V⁻¹ s⁻¹) is achieved with symmetric aryl substituents, as shown in 4-(2,2-diphenylvinyl)phenyl-NTD .

Advanced Research Questions

Q. How can computational methods optimize donor-acceptor systems involving NTD?

Time-dependent density functional theory (TDDFT) is critical for modeling ground/excited-state properties. For instance:

  • Bandgap prediction : TDDFT calculations using Gaussian 09 showed <1.8 eV bandgaps for thiophene-NTD polymers, aligning with experimental data .
  • Charge separation analysis : Electron affinity differences between donors (e.g., EDOT) and acceptors (NTD) predict intramolecular charge transfer (ICT) efficiency .
  • Solvent effects : Polarizable continuum models (PCM) evaluate solvatochromic shifts in emission spectra .

Q. What strategies resolve discrepancies between experimental and theoretical bandgap values in NTD systems?

Discrepancies often arise from approximations in DFT functionals. Mitigation strategies include:

  • Hybrid functionals (e.g., B3LYP) with 20–30% Hartree-Fock exchange to improve accuracy .
  • Benchmarking against experimental UV-Vis spectra to refine computational parameters .
  • Inclusion of solid-state effects (e.g., π-π stacking) in simulations, as crystal packing can red-shift absorption .

Q. How can NTD derivatives be engineered for efficient near-infrared (NIR) emission?

Key approaches include:

  • Chalcogen substitution : Replacing sulfur in NTD with selenium (forming NSD) reduces bandgaps, shifting emission to NIR-II (1000–1700 nm) .
  • Extended conjugation : Incorporating fused-ring donors (e.g., anthracene) enhances π-delocalization .
  • AIE activation : Attaching tetraphenylethylene (TPE) units suppresses non-radiative decay in aggregates .

Q. What methodologies address concentration quenching in NTD-based emitters?

  • Steric engineering : Bulky substituents (e.g., TPE or carbazole) prevent π-π stacking, as demonstrated in TPECNz (ΦF = 96% in solid state) .
  • Hybridized local and charge-transfer (HLCT) states : Balancing ICT and local excitation (LE) minimizes energy loss, achieving 47% exciton utilization efficiency in OLEDs .
  • Dopant-free device architectures : Non-doped OLEDs using symmetric D-A-D structures simplify fabrication while maintaining efficiency .

Methodological Recommendations

  • Synthetic protocols : Prioritize Pd-catalyzed couplings for scalability and purity .
  • Device optimization : Use ambipolar NTD derivatives (e.g., 1, 3, 5) for balanced charge transport in OLEDs .
  • Computational validation : Cross-validate TDDFT results with experimental cyclic voltammetry and UV-Vis data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.